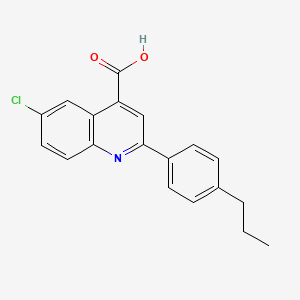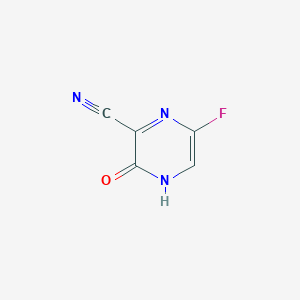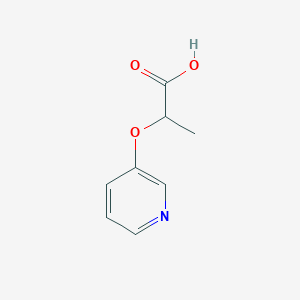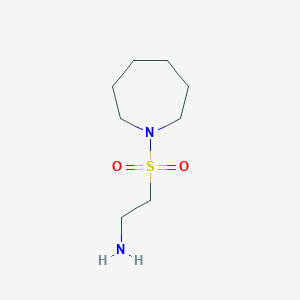
6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Paper presents a general method for synthesizing a new class of quinoline derivatives, specifically (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids. This synthesis is achieved through a one-pot operation starting from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and various aromatic or heteroaromatic aldehydes. The process is noted for its simplicity, broad tolerance of substituents, and good yields. Although the exact compound of interest is not synthesized in this study, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is not directly analyzed in the provided papers. However, paper examines the hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids. These structures are characterized by short hydrogen bonds between the pyridine nitrogen atom and a carboxyl oxygen atom. While this does not give direct information about the molecular structure of 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, it does highlight the potential for hydrogen bonding in quinoline derivatives, which could be relevant for the compound's interactions and properties.
Chemical Reactions Analysis
The papers provided do not discuss specific chemical reactions involving 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid. However, the synthesis methods and the study of metal complexes in paper suggest that quinoline carboxylic acids can form complexes with transition metals. These complexes are polymeric and have a six-coordinate environment around the metal ion. This indicates that the compound of interest may also have the ability to form complexes with metals, which could be useful in various applications such as coloring materials or stabilizing agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid are not directly reported in the papers. Nonetheless, paper explores the performance of transition metal complexes of a related compound, 2-phenyl-4-quinoline carboxylic acid, as coloring materials for poly(vinyl chloride) and polystyrene. The complexes are studied using thermogravimetry and differential thermal analysis, indicating that thermal properties and stability are important considerations for these materials. This suggests that the compound of interest may also possess interesting thermal properties and potential applications in materials science.
Aplicaciones Científicas De Investigación
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives are acknowledged for their effectiveness as anticorrosive agents. These compounds exhibit substantial efficacy against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This characteristic is attributed to their high electron density, which facilitates the adsorption of quinoline derivatives containing polar substituents on metallic surfaces. The review by Verma, Quraishi, and Ebenso (2020) elaborates on the diverse quinoline-based compounds employed as anticorrosive materials, discussing their mechanisms and effectiveness in various environments (Verma, Quraishi, & Ebenso, 2020).
Quinoline Derivatives in Optoelectronics
Quinoline derivatives, particularly quinazolines, have been explored for their applications in optoelectronic materials. Lipunova et al. (2018) provide an extensive review of the synthesis and application of quinazoline derivatives in electronic devices, highlighting their role in luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems is emphasized for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This review underscores the electroluminescent properties of quinazoline derivatives as critical for the development of advanced optoelectronic materials (Lipunova et al., 2018).
Quinoline Derivatives for Green Chemistry Applications
The synthesis and applications of quinoline derivatives have also been aligned with the principles of green chemistry. Nainwal et al. (2019) review the green chemistry approaches to quinoline scaffold design, emphasizing methodologies that minimize the use of hazardous chemicals and conditions. This perspective is crucial for reducing the environmental and health impacts associated with the chemical synthesis of quinoline derivatives. The review highlights the importance of developing non-toxic, environment-friendly methods for designing quinoline scaffolds, aligning with the increasing demand for sustainable chemical processes (Nainwal et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-2-3-12-4-6-13(7-5-12)18-11-16(19(22)23)15-10-14(20)8-9-17(15)21-18/h4-11H,2-3H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCHHVAJKYZQHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649171 |
Source


|
| Record name | 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
932886-69-6 |
Source


|
| Record name | 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)







